4-Amino-2,3,5,6-tetrafluorotoluene
Overview
Description
4-Amino-2,3,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H5F4N It is a derivative of toluene, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the fourth position
Mechanism of Action
Target of Action
This compound is often used as a building block in organic synthesis
Mode of Action
It’s known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and functional group tolerance .
Biochemical Pathways
The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-methylaniline are not well-documented. As a building block in organic synthesis, it’s likely involved in various synthetic pathways depending on the specific reactions it’s used in. For example, it’s used in the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is a key step in many synthetic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-methylaniline. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it’s involved in. For example, the compound’s melting point is reported to be 63-64°C , and its density is 1.44 g/mL at 25°C . These properties could influence how it behaves under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 4-methylbenzenamine using fluorinating agents such as elemental fluorine or xenon difluoride under controlled conditions .
Industrial Production Methods
Industrial production methods for 4-Amino-2,3,5,6-tetrafluorotoluene often involve multi-step processes that ensure high yield and purity. These methods may include catalytic fluorination techniques and the use of specialized reactors to control reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3,5,6-tetrafluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4-Amino-2,3,5,6-tetrafluorotoluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique biological activities.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorotoluene: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxyl group instead of a methyl group, leading to different chemical properties and applications.
Uniqueness
4-Amino-2,3,5,6-tetrafluorotoluene is unique due to the combination of fluorine atoms and an amino group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJIBKOEKYHHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502779 | |
Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-63-3 | |
Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.